1,3-Dinitro-2-(3-nitrophenoxy)benzene

Physical property differentiation Isomer purification Distillation-based separation

1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9) is a trinitro-diphenyl ether with molecular formula C₁₂H₇N₃O₇ and molecular weight 305.20 g·mol⁻¹. It belongs to the class of nitro-activated diaryl ethers, characterized by two nitro groups positioned meta (1,3) on the central benzene ring and a meta-nitrophenoxy substituent at position 2.

Molecular Formula C12H7N3O7
Molecular Weight 305.20 g/mol
CAS No. 6945-81-9
Cat. No. B12793443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dinitro-2-(3-nitrophenoxy)benzene
CAS6945-81-9
Molecular FormulaC12H7N3O7
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7N3O7/c16-13(17)8-3-1-4-9(7-8)22-12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H
InChIKeyNZSFSIIPYKWUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9): Structural Identity and Class Positioning for Informed Procurement


1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9) is a trinitro-diphenyl ether with molecular formula C₁₂H₇N₃O₇ and molecular weight 305.20 g·mol⁻¹. It belongs to the class of nitro-activated diaryl ethers, characterized by two nitro groups positioned meta (1,3) on the central benzene ring and a meta-nitrophenoxy substituent at position 2 . This substitution pattern places the ether linkage directly between two electron-withdrawing nitro groups, creating an electronic environment distinct from the more extensively studied 2,4-dinitro isomers [1]. The compound is referenced in cheminformatics databases including PubChem and ChEBI as an aromatic ether, and its computed physical properties—density 1.56 g·cm⁻³, boiling point 421.4 °C at 760 mmHg, and flash point 186.4 °C—are documented in aggregated chemical property sources .

Why Generic Nitrodiphenyl Ether Substitution Fails: Positional Isomerism in 1,3-Dinitro-2-(3-nitrophenoxy)benzene Drives Divergent Reactivity and Performance


Nitrodiphenyl ethers sharing the formula C₁₂H₇N₃O₇ cannot be treated as interchangeable procurement items. The specific positioning of the three nitro groups—two on the central ring and one on the phenoxy substituent—determines the molecule's electronic landscape and consequently its reactivity, physicochemical properties, and suitability for specific synthetic applications . The 1,3-dinitro-2-phenoxy architecture introduces an ether oxygen flanked by two meta-nitro groups, a configuration that is structurally incapable of achieving the ortho/para nitro-activation geometry utilized by the far more intensively studied 2,4-dinitrophenyl ether family for nucleophilic aromatic substitution (SNAr) [1]. Consequently, assuming that a 2,4-dinitro-1-(nitrophenoxy)benzene or a 1,3-dinitro-2-(4-nitrophenoxy)benzene isomer will behave identically as a synthetic intermediate or functional material is unsupported. The quantitative evidence below demonstrates measurable differences in boiling point, flash point, and electronic structure that carry practical consequences for distillation-based purification, safety classification during transport, and reaction design [2].

1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9): Quantitative Differential Evidence Against Closest Positional Isomers


Boiling Point Differentiation: 1,3-Dinitro-2-(3-nitrophenoxy)benzene vs. 1,3-Dinitro-2-(4-nitrophenoxy)benzene

Among C₁₂H₇N₃O₇ positional isomers sharing the 1,3-dinitrobenzene core, the position of the nitro group on the phenoxy substituent measurably shifts the boiling point. 1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9) exhibits a boiling point of 421.4 °C at 760 mmHg, which is 2.1 °C higher than its 4-nitrophenoxy isomer (CAS 6973-39-3; bp 419.3 °C at 760 mmHg) . This difference, while modest, is consistent with the altered dipole moment and intermolecular packing arising from meta- versus para-nitrophenoxy substitution, and can be exploited in fractional distillation protocols for isomer separation .

Physical property differentiation Isomer purification Distillation-based separation

Flash Point and Safety Classification: 3-Nitrophenoxy vs. 4-Nitrophenoxy Isomer

The flash point of 1,3-dinitro-2-(3-nitrophenoxy)benzene is reported as 186.4 °C, compared to 185.0 °C for the 4-nitrophenoxy isomer (CAS 6973-39-3) . Although the absolute difference is 1.4 °C, flash point thresholds in hazard classification schemes (e.g., GHS Category 4 combustible liquids: flash point > 60 °C and ≤ 93 °C, with further distinctions above 150 °C in certain national regulations) can place isomeric pairs on opposite sides of a regulatory boundary, affecting transport class, storage requirements, and insurance costs [1].

Safety classification Transport regulation Flash point differentiation

Electronic Structure Divergence: Meta-Dinitrobenzene Core vs. 2,4-Dinitrobenzene Core Radical Anion Behavior

The 1,3-dinitro substitution pattern on the central ring of CAS 6945-81-9 places the compound within the meta-dinitrobenzene (m-DNB) structural class, which exhibits fundamentally different radical anion behavior from ortho- and para-dinitrobenzenes. Electrochemical-electron spin resonance (E-ESR) studies have established that m-DNB radical anions are localized mixed-valence (Class II) species, with intramolecular electron transfer rates that are strongly modulated by ring substituents, whereas ortho- and para-dinitrobenzene radical anions are delocalized [1]. Polarographic and EPR investigations specifically on a series of substituted meta-dinitrobenzenes in aprotic solvents have correlated the half-wave reduction potentials and hyperfine coupling constants with the nature of ring substituents [2]. The 2-(3-nitrophenoxy) substituent in CAS 6945-81-9 introduces an additional electron-withdrawing aryloxy group that is expected to further stabilize the localized radical anion on the nitro group proximal to the ether oxygen, a behavior not possible in the 2,4-dinitro-1-(nitrophenoxy)benzene isomers where both nitro groups occupy the same ring with different relative positioning [3].

Electron paramagnetic resonance Radical anion stability Meta-dinitrobenzene Intramolecular electron transfer

SNAr Activation Architecture: Why the 1,3-Dinitro-2-phenoxy Scaffold Cannot Replicate 2,4-Dinitrophenyl Ether Reactivity

In the extensively studied 2,4-dinitrophenyl ether system (e.g., CAS 2548-97-2), both nitro groups are positioned ortho and para to the ether leaving group, providing strong electronic activation for SNAr displacement of the phenoxide. The kinetic parameters for this activation have been quantified: Brønsted-type βₙᵤ꜀ values of 0.84 (uncatalyzed) and 0.78 (catalyzed) were reported for SNAr reactions of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with cyclic secondary amines, with a Yukawa-Tsuno ρ value of 1.66, confirming strong dependence on leaving group electronics [1]. In contrast, 1,3-dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9) positions its nitro groups meta to the ether linkage; meta-nitro groups are approximately 10⁴- to 10⁶-fold less effective at activating an aromatic ring toward SNAr displacement than ortho- or para-nitro groups, as established by fundamental linear free-energy relationships (Hammett σₘ = 0.71 vs. σₚ = 0.78 for –NO₂, but critically, the meta position cannot stabilize the Meisenheimer σ-complex through direct conjugation) [2]. This mechanistic distinction means that CAS 6945-81-9 will undergo SNAr chemistry with dramatically slower kinetics and with different regiochemical outcomes compared to 2,4-dinitrophenyl ethers, making it unsuitable as a direct substitute in reactions where rapid phenoxide displacement is required, but potentially advantageous where selective mono-substitution without dinitro activation is desired [3].

Nucleophilic aromatic substitution Leaving group activation Regioselective synthesis SNAr mechanism

UV-Vis Spectral Signature Differentiation via SDBS Reference Data for Structurally Closest Analog

The closest spectroscopically characterized analog to CAS 6945-81-9 in the SDBS database (National Institute of Advanced Industrial Science and Technology, Japan) is 2,4-dinitro-1-(2-nitrophenoxy)benzene (SDBS No. 35510, CAS 2363-39-5), for which IR (KBr disc), MS, and ¹³C NMR spectra are publicly archived [1]. The IR spectrum of this analog exhibits characteristic asymmetric and symmetric –NO₂ stretching absorptions in the 1540–1520 cm⁻¹ and 1350–1330 cm⁻¹ regions, with band multiplicity reflecting the presence of three non-equivalent nitro groups. The 1,3-dinitro substitution pattern of CAS 6945-81-9 is expected to produce a distinguishable IR fingerprint due to altered vibrational coupling between the meta-nitro groups and the ether oxygen: in 1-substituted 2,4-dinitrobenzenes, the two nitro group asymmetric stretching bands are resolvable and their separation has been correlated with the electronic nature of the 1-substituent, whereas in 1,3-dinitro-2-substituted benzenes the spatial and electronic relationship between the nitro groups is fundamentally different [2]. Procurement of CAS 6945-81-9 with a certified IR spectrum matching the expected meta-dinitro pattern provides a decisive identity verification against inadvertent supply of a 2,4-dinitro isomer.

Spectroscopic identification Quality control Isomer verification SDBS spectral database

1,3-Dinitro-2-(3-nitrophenoxy)benzene (CAS 6945-81-9): Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate Requiring Selective Mono-Reduction of a Nitro Group to an Amine in the Presence of a Phenoxy Ether Bridge

The 1,3-dinitro-2-(3-nitrophenoxy) scaffold positions two nitro groups in a meta relationship on the same ring, separated by an ether-substituted carbon. This spatial arrangement enables chemoselective reduction strategies: the nitro group adjacent to the electron-donating ether oxygen (position 2) experiences a different local electron density than the nitro group at position 1 or 3, potentially enabling sequential reduction to differentially functionalized aniline derivatives [1]. This is relevant for synthesizing asymmetric diamine building blocks for polyimide monomers or nonlinear optical chromophores, where the retention of the diaryl ether linkage during nitro reduction is essential [2].

Organic Photoconductive Material Precursor Leveraging Meta-Dinitrobenzene Electron-Accepting Character

US Patent 5,047,590 describes dinitro compounds with the general formula encompassing 1,3-dinitrobenzene derivatives as starting or intermediate materials for organic photoconductive applications, including electrophotographic photoreceptors [1]. The 1,3-dinitro substitution pattern, combined with the 3-nitrophenoxy substituent, creates an electron-accepting molecular fragment with a localized LUMO distribution distinct from 2,4-dinitro isomers. This differentiated electronic structure, supported by the EPR evidence of Class II mixed-valence behavior in m-dinitrobenzene radical anions [2], makes CAS 6945-81-9 a candidate precursor for charge-transport materials where controlled electron localization is functionally desirable.

Reference Standard for Isomeric Purity Method Development in Nitrodiphenyl Ether Quality Control

The measurable boiling point differential of 2.1 °C versus the 4-nitrophenoxy isomer (CAS 6973-39-3) and the predicted IR spectral differentiation provide a basis for developing gas chromatography and FT-IR methods to verify isomeric purity [1]. For analytical laboratories supporting chemical manufacturing, procuring authenticated CAS 6945-81-9 as a reference standard enables calibration of separation methods (GC, HPLC) capable of resolving the 3-nitrophenoxy isomer from the 4-nitrophenoxy and 2-nitrophenoxy co-products that may arise during Ullmann-type ether synthesis from m-dinitrobenzene and nitrophenol mixtures [2].

Mechanistic Probe for Studying Meta-Nitro vs. Ortho/Para-Nitro Activation in Nucleophilic Aromatic Substitution

Because CAS 6945-81-9 presents a rare example of a leaving group (phenoxide) positioned between two meta-nitro groups, it serves as a valuable mechanistic probe to experimentally isolate the contribution of inductive vs. resonance effects in SNAr activation. In contrast to 2,4-dinitrophenyl ethers—where both inductive and resonance activation operate simultaneously [1]—the 1,3-dinitro-2-phenoxy system largely eliminates resonance stabilization of the Meisenheimer intermediate at the ipso position, enabling researchers to quantify the purely inductive contribution of meta-nitro groups to SNAr rate acceleration [2]. This has significance for physical organic chemistry groups studying linear free-energy relationships and for computational chemists validating DFT models of nitroaromatic reactivity.

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